molecular formula C21H23NO3 B5875200 (3,4-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine

(3,4-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine

Cat. No. B5875200
M. Wt: 337.4 g/mol
InChI Key: ZWRSVZJLCWESIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,4-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine, also known as DMAPN, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. DMAPN belongs to the class of compounds known as phenethylamines, which are known for their psychoactive properties. However, DMAPN has been found to have unique properties that make it a promising candidate for a variety of scientific research applications.

Mechanism of Action

(3,4-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine works by binding to the 5-HT2A receptor and modulating its activity. This results in an increase in the release of serotonin, which can have a variety of effects on the body and brain. (3,4-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine has also been found to have an affinity for other serotonin receptors, including the 5-HT2C receptor and the 5-HT6 receptor.
Biochemical and Physiological Effects:
(3,4-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine has been found to have a variety of biochemical and physiological effects. It has been shown to increase the release of serotonin in the brain, which can have a positive effect on mood and cognition. (3,4-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine has also been found to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

(3,4-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine has several advantages for use in lab experiments. It is relatively easy to synthesize, and has a high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the activity of this receptor. However, (3,4-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine has limitations as well. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, (3,4-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine has not been extensively studied in vivo, which limits our understanding of its potential as a therapeutic agent.

Future Directions

There are several potential future directions for research on (3,4-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine. One area of interest is its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and Crohn's disease. (3,4-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine's anti-inflammatory properties make it a promising candidate for further study in this area. Another area of interest is its potential as a treatment for mood disorders, such as depression and anxiety. (3,4-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine's ability to modulate the activity of serotonin receptors makes it a promising candidate for further study in this area as well. Finally, future research could focus on developing more stable analogs of (3,4-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine, which could be used to study its long-term effects and potential therapeutic applications.

Synthesis Methods

(3,4-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine can be synthesized from 3,4-dimethoxybenzaldehyde and 4-methoxy-1-naphthaldehyde using reductive amination. This method has been described in detail in several scientific publications, and has been found to be efficient and reliable.

Scientific Research Applications

(3,4-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine has been studied extensively for its potential as a therapeutic agent, particularly for its ability to modulate the activity of serotonin receptors. Serotonin is a neurotransmitter that plays a key role in regulating mood, appetite, and sleep. (3,4-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine has been found to have a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood and cognition.

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-N-[(4-methoxynaphthalen-1-yl)methyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c1-23-19-11-9-16(17-6-4-5-7-18(17)19)14-22-13-15-8-10-20(24-2)21(12-15)25-3/h4-12,22H,13-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRSVZJLCWESIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCC2=CC=C(C3=CC=CC=C23)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.